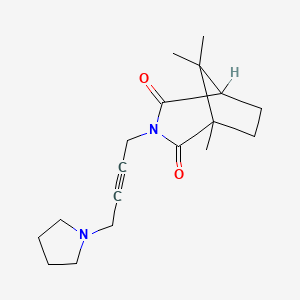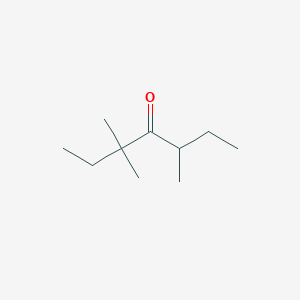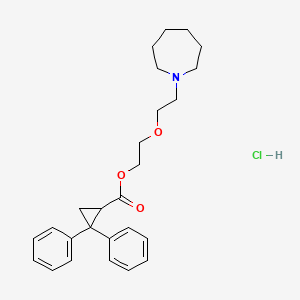
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethyl ester, hydrochloride is a complex organic compound It is characterized by the presence of a cyclopropane ring, diphenyl groups, and an ester linkage to a hexahydro-1H-azepin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethyl ester, hydrochloride typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the reaction of diphenylmethane with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate.
Esterification: The cyclopropanecarboxylic acid is then esterified with 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethanol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring and the hexahydro-1H-azepin-1-yl moiety.
Reduction: Reduction reactions can target the ester linkage, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions typically involve nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound could modulate signaling pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Known for its use in pyrethroid insecticides.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Used in the synthesis of various organic compounds.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)ethyl ester, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropane ring, diphenyl groups, and an ester linkage to a hexahydro-1H-azepin-1-yl moiety sets it apart from other similar compounds.
Properties
CAS No. |
37124-21-3 |
|---|---|
Molecular Formula |
C26H34ClNO3 |
Molecular Weight |
444.0 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)ethoxy]ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C26H33NO3.ClH/c28-25(30-20-19-29-18-17-27-15-9-1-2-10-16-27)24-21-26(24,22-11-5-3-6-12-22)23-13-7-4-8-14-23;/h3-8,11-14,24H,1-2,9-10,15-21H2;1H |
InChI Key |
DMWBSGHXTYIMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOCCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


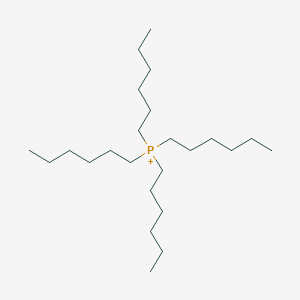
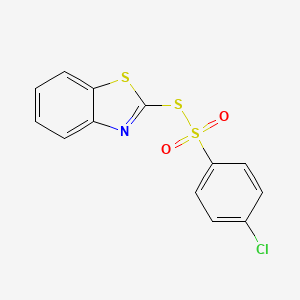
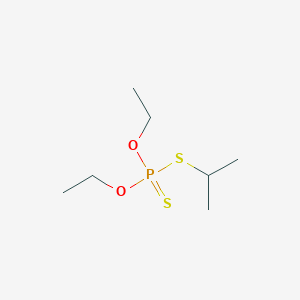
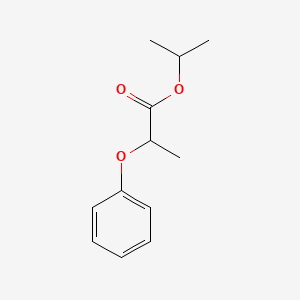
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
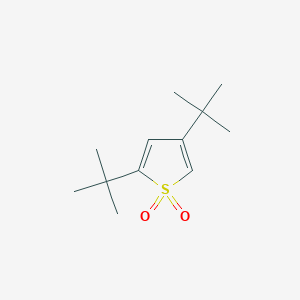
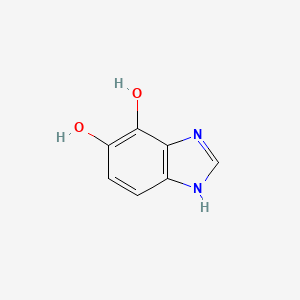
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
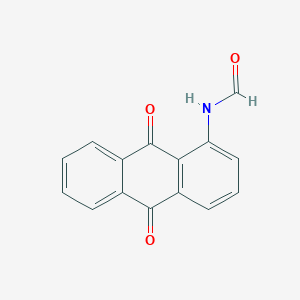


![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
